Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate
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Overview
Description
Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is of significant interest due to its unique structural features and reactivity, making it a valuable building block in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate typically involves the reaction of aziridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Tosyl chloride, acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted aziridines, oxides, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate involves its high reactivity due to the strained three-membered aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound .
Comparison with Similar Compounds
Similar Compounds
- Aziridine-2-carboxylic acid derivatives
- Methyl aziridine-2-carboxylate
- N-(2-hydroxyethyl)aziridine
Uniqueness
Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester, which provide additional sites for chemical modification and enhance its reactivity compared to other aziridine derivatives .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-4-7(5)2-3-8/h5,8H,2-4H2,1H3 |
InChI Key |
QYVFPBCKDPTMIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN1CCO |
Origin of Product |
United States |
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